molecular formula C19H16ClFO4 B13006218 Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate

Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate

Cat. No.: B13006218
M. Wt: 362.8 g/mol
InChI Key: NMCDJLXVQDYNMB-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate is an organic compound with a complex structure that includes various functional groups such as alkyne, ether, and ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 3-chloro-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoic acid with prop-2-yn-1-ol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant flow rates can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to modulation of cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-yn-1-yl 3-chloro-4-((4-fluorobenzyl)oxy)benzoate: Similar structure but lacks the ethoxy group.

    Prop-2-yn-1-yl 3-chloro-5-methoxy-4-((4-fluorobenzyl)oxy)benzoate: Similar structure but has a methoxy group instead of an ethoxy group.

Uniqueness

Prop-2-yn-1-yl 3-chloro-5-ethoxy-4-((4-fluorobenzyl)oxy)benzoate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of functional groups in this compound provides a versatile platform for various chemical modifications and applications.

Properties

Molecular Formula

C19H16ClFO4

Molecular Weight

362.8 g/mol

IUPAC Name

prop-2-ynyl 3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoate

InChI

InChI=1S/C19H16ClFO4/c1-3-9-24-19(22)14-10-16(20)18(17(11-14)23-4-2)25-12-13-5-7-15(21)8-6-13/h1,5-8,10-11H,4,9,12H2,2H3

InChI Key

NMCDJLXVQDYNMB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)OCC#C)Cl)OCC2=CC=C(C=C2)F

Origin of Product

United States

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